molecular formula C9H12N2O4 B8458750 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

Cat. No.: B8458750
M. Wt: 212.20 g/mol
InChI Key: YWOGLLAVEDEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two carboxylic acid groups and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or carboxylic acid positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid has several scientific research applications:

    Biology: The compound and its derivatives exhibit biological activities, including antifungal and antibacterial properties.

    Medicine: Pyrazole derivatives are explored for their potential as anti-inflammatory, analgesic, and anticancer agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in inflammatory or microbial processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester
  • Pyrazole-3,4-dicarboxylic acid
  • Pyrazole-3-carboxylic acid derivatives

Uniqueness

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid and ester functionalities allow for diverse chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-3-11-7(8(12)13)6(5-10-11)9(14)15-4-2/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

YWOGLLAVEDEBCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OCC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester (280 mg, 1.2 mmol) was suspended in a NaOH solution (0.5M in water, 2.8 ml) and stirred at r.t. until HPLC analysis indicated the consumption of the starting material (4 h). HCl (1N, 1 ml) was added, and the mixture was extracted with ethyl acetate. The combined organic layers were dried (Na2SO4), evaporated, and the title compound (200 mg, 81%) was isolated from the mixture by column chromatography (silica gel, heptane:ethyl acetate=100:0-60:40). MS (m/e)=211.1 [M−H+].
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
81%

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